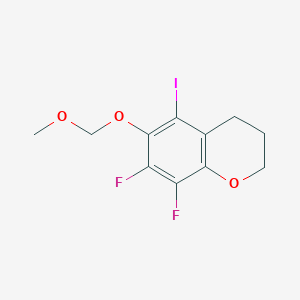

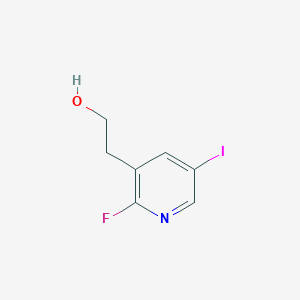

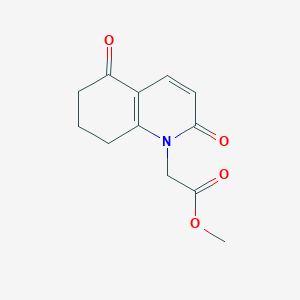

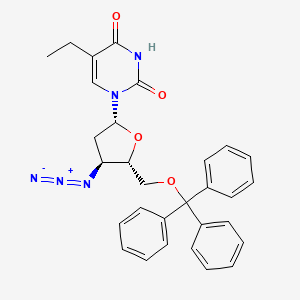

![molecular formula C35H22ClN3 B8390138 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine](/img/structure/B8390138.png)

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine

Übersicht

Beschreibung

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine is a research compound with the molecular formula C35H22ClN3 and a molecular weight of 520.0 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Vorbereitungsmethoden

The synthesis of 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine involves several steps. One common method includes the following procedure:

- Reactants:

- 0.52 g (2.36 mmol) of 9-phenanthreneboronic acid

- 0.91 g (2.15 mmol) of 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

- 24.8 mg (0.022 mmol) of tetrakis(triphenylphosphine)palladium

- 80 mL of toluene

- 10 mL of ethanol

- 6.45 mL (6.45 mmol) of an aqueous 1M K2CO3 solution

- Procedure:

- In a stream of argon, the reactants are suspended in a mixed solvent of toluene and ethanol.

- The temperature of the suspension is elevated to 60°C.

- The aqueous K2CO3 solution is added dropwise to the suspension.

- The mixture is distilled under reflux for 18 hours.

- The reaction mixture is cooled to room temperature and distilled under reduced pressure to remove volatile materials.

- Methanol is added to the concentrate, and the solid is collected by filtration.

- The crude product is dissolved in chloroform and filtered by celite.

- The filtrate is distilled to remove volatile materials, yielding the final product as a grayish-white solid with a yield of 91%.

Analyse Chemischer Reaktionen

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine undergoes various chemical reactions, including:

- Substitution Reactions:

- Common reagents: Halogens, nucleophiles

- Conditions: Elevated temperatures, presence of catalysts

- Major products: Substituted triazine derivatives

- Oxidation Reactions:

- Common reagents: Oxidizing agents like potassium permanganate

- Conditions: Acidic or basic medium

- Major products: Oxidized triazine derivatives

- Reduction Reactions:

- Common reagents: Reducing agents like sodium borohydride

- Conditions: Mild temperatures

- Major products: Reduced triazine derivatives

Wissenschaftliche Forschungsanwendungen

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine has several scientific research applications, including:

- Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

- Biology:

- Investigated for its potential interactions with biological macromolecules.

- Studied for its effects on cellular processes and pathways.

- Medicine:

- Explored for its potential therapeutic properties.

- Used in drug discovery and development research.

- Industry:

- Utilized in the development of new materials with specific properties.

- Applied in the creation of advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Vergleich Mit ähnlichen Verbindungen

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine can be compared with other similar compounds, such as:

- 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine:

- Similar structure but with a bromine atom instead of a phenanthryl group.

- Different reactivity and applications.

- 2-(3-Chloro-5-phenyl)-4,6-diphenyl-1,3,5-triazine:

- Lacks the phenanthryl group, resulting in different chemical properties.

- Used in different research contexts.

- 2-(3-Chloro-5-(naphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine:

- Contains a naphthyl group instead of a phenanthryl group.

- Exhibits distinct reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for various specialized research applications.

Eigenschaften

Molekularformel |

C35H22ClN3 |

|---|---|

Molekulargewicht |

520.0 g/mol |

IUPAC-Name |

2-(3-chloro-5-phenanthren-9-ylphenyl)-4,6-diphenyl-1,3,5-triazine |

InChI |

InChI=1S/C35H22ClN3/c36-28-20-26(32-22-25-15-7-8-16-29(25)30-17-9-10-18-31(30)32)19-27(21-28)35-38-33(23-11-3-1-4-12-23)37-34(39-35)24-13-5-2-6-14-24/h1-22H |

InChI-Schlüssel |

FNMVYTWTGWHRAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64)Cl)C7=CC=CC=C7 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

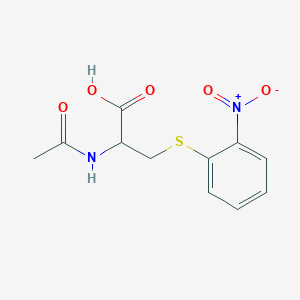

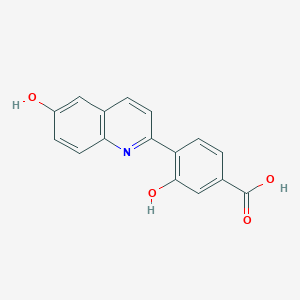

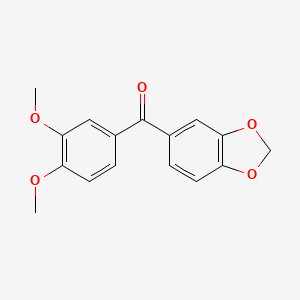

![5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8390077.png)